molecular formula C20H21N5O2S B4508204 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B4508204
M. Wt: 395.5 g/mol
InChI Key: KRZAPMKLJRTOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring, a piperazine moiety, and a pyridine ring, makes it a promising candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target proteins or enzymes essential for the survival of this bacterium.

Mode of Action

This could lead to the disruption of essential biochemical processes within the bacterium, ultimately leading to its death .

Biochemical Pathways

This could include pathways involved in cell wall synthesis, protein synthesis, or energy metabolism .

Pharmacokinetics

Similar compounds have been shown to exhibit favorable pharmacokinetic profiles

Result of Action

The result of this compound’s action is likely the inhibition of growth or killing of Mycobacterium tuberculosis. By inhibiting the function of essential proteins or enzymes, the compound disrupts critical biochemical processes within the bacterium, which could lead to cell death .

Action Environment

The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or drugs. For instance, the efficacy of the compound could be reduced in acidic environments or at high temperatures. Additionally, the presence of other drugs could result in drug-drug interactions, potentially affecting the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step procedures One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole ringThe final step involves the formation of the butanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide linkage, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products:

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)butan-1-one have similar piperazine moieties.

    Pyridine Derivatives: Compounds like 2-pyridylamine and 2-pyridylmethanol contain the pyridine ring.

Uniqueness: N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is unique due to its combination of three distinct functional groups, which confer a wide range of biological activities and make it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(23-20-22-15-5-1-2-6-16(15)28-20)8-9-19(27)25-13-11-24(12-14-25)17-7-3-4-10-21-17/h1-7,10H,8-9,11-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZAPMKLJRTOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Reactant of Route 6
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N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

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